![molecular formula C15H26O4 B1251172 (1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol](/img/structure/B1251172.png)
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol
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Overview
Description
(1R,2R,4S,5S,6R,7S)4,5-epoxygermacra-9Z-en-1,2,6-triol is a germacrane sesquiterpenoid that is 4,5-epoxygermacra-9Z-ene substituted by hydroxy groups at positions 1, 2 and 6. Isolated from Santolina insularis, it exhibits cytotoxicity against human colon carcinoma cell line. It has a role as a metabolite and an antineoplastic agent. It is a germacrane sesquiterpenoid, a triol and an epoxide.
Scientific Research Applications
Synthesis and Configuration
Research has delved into the synthesis and configuration of related compounds, such as nonadecenetriol isolated from Persea americana seeds. The stereogenic centers in these compounds are derived from enantiopure chiral epoxy building blocks, originally obtained from D-glucolactone (Xin Yan et al., 2011).
Organic-Inorganic Hybrid Composites
Epoxy has been modified with incompletely condensed polyhedral oligomeric silsesquioxane (POSS), leading to the creation of organic-inorganic hybrid composites. These composites have significant potential for a range of applications due to their modified thermomechanical properties (Hongzhi Liu et al., 2005).
Cyclization to Yield Eudesmane-type Sesquiterpenes
In the study of (4S,5S)-germacrone-4,5-epoxide, basic conditions led to the formation of eudesmane-type derivatives. This provides insights into the potential applications of such compounds in various fields, including pharmaceuticals and organic chemistry (M. Kuroyanagi et al., 2014).
Acid-Induced Rearrangement
A study on the acid-induced rearrangement of epoxygermacra-olides highlighted the transformation of these compounds into guaianes and eudesmanolides, which could have implications in synthetic chemistry and drug discovery (S. Rosselli et al., 2010).
Epoxy Resins Modification
The modification of epoxy resins using thiol–ene click reactions represents a significant advancement in the field of materials science. This approach addresses environmental concerns and manufacturing costs associated with traditional epoxy resin production (Daohong Zhang et al., 2015).
Multifunctional Epoxy Nanocomposites
The development of multifunctional epoxy nanocomposites has broad implications for various industries. These composites exhibit enhanced properties like magnetic, electrically conductive, thermally conductive, and flame retardant characteristics, making them suitable for aerospace, automotive, and other high-tech applications (H. Gu et al., 2016).
Advanced Thermal Management and Safety
Innovative use of materials like zinc hydroxystannate nanocubes on titanium carbide MXene nanosheets within epoxy resin enhances thermal management and fire safety. This is particularly relevant in the packaging of modern electronic products (Jingyi Lu et al., 2022).
properties
Product Name |
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(1S,2R,3S,5Z,7R,8R,10S)-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-5-ene-2,7,8-triol |
InChI |
InChI=1S/C15H26O4/c1-8(2)10-6-5-9(3)12(17)11(16)7-15(4)14(19-15)13(10)18/h5,8,10-14,16-18H,6-7H2,1-4H3/b9-5-/t10-,11+,12+,13+,14-,15-/m0/s1 |
InChI Key |
UOUMJKKOPWRYPB-QBCLFKMJSA-N |
Isomeric SMILES |
C/C/1=C/C[C@H]([C@H]([C@H]2[C@@](O2)(C[C@H]([C@@H]1O)O)C)O)C(C)C |
Canonical SMILES |
CC1=CCC(C(C2C(O2)(CC(C1O)O)C)O)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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